molecular formula C17H19F3N2O4 B3503793 ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE

ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE

Cat. No.: B3503793
M. Wt: 372.34 g/mol
InChI Key: XRUGLYHABQABNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE involves multiple steps, starting with the preparation of the core pyrrole structure. The process typically includes:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Trifluoroacetamido Group: This step involves the reaction of the pyrrole derivative with 2,2,2-trifluoro-N-[(furan-2-yl)methyl]acetamide under suitable conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring or the furan moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoroacetamido group is known to enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The furan moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyltrifluoroacetamide: Similar in having a trifluoroacetamido group but lacks the pyrrole and furan moieties.

    2,2,2-Trifluoro-N,N-dimethylacetamide: Another compound with a trifluoroacetamido group, used in different contexts.

Uniqueness

ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the pyrrole and furan rings, along with the trifluoroacetamido group, makes it a versatile compound for various scientific and industrial uses.

Properties

IUPAC Name

ethyl 4-[[furan-2-ylmethyl-(2,2,2-trifluoroacetyl)amino]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O4/c1-4-25-15(23)14-10(2)13(11(3)21-14)9-22(16(24)17(18,19)20)8-12-6-5-7-26-12/h5-7,21H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUGLYHABQABNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CN(CC2=CC=CO2)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE
Reactant of Route 2
ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE
Reactant of Route 4
ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE
Reactant of Route 5
ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.